molecular formula C25H20ClNO5 B12149344 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methylphenoxy)acetamide

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methylphenoxy)acetamide

Cat. No.: B12149344
M. Wt: 449.9 g/mol
InChI Key: UHQSYHDFDWYKOO-UHFFFAOYSA-N
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Description

N-{2-[(3-Chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methylphenoxy)acetamide is a benzofuran-based acetamide derivative characterized by a 3-chloro-4-methoxybenzoyl group at the 2-position of the benzofuran ring and a 4-methylphenoxy acetamide moiety at the 3-position. The benzofuran scaffold is known for its bioactivity, while substitutions like chloro, methoxy, and methylphenoxy groups modulate electronic properties, solubility, and target interactions.

Properties

Molecular Formula

C25H20ClNO5

Molecular Weight

449.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C25H20ClNO5/c1-15-7-10-17(11-8-15)31-14-22(28)27-23-18-5-3-4-6-20(18)32-25(23)24(29)16-9-12-21(30-2)19(26)13-16/h3-13H,14H2,1-2H3,(H,27,28)

InChI Key

UHQSYHDFDWYKOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Chlorinated Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorinated methoxybenzene derivatives.

    Coupling with the Methylphenoxyacetamide Moiety: This final step can be carried out using amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

BH31613 (2-(4-Bromophenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide)

  • Key Differences: The bromophenoxy group replaces the 4-methylphenoxy moiety in the target compound.
  • Impact : Bromine’s higher electronegativity and larger atomic radius may enhance lipophilicity and alter binding affinity compared to the methyl group. Molecular weight increases from ~486 g/mol (target compound) to 514.75 g/mol .

N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(substituted)acetamides

  • Key Similarities : These compounds (e.g., 4a-l, 5a-l) share the benzofuran core and chlorobenzoyl/acetamide substituents .
  • Impact : Substitutions at the acetamide side chain (e.g., benzyl, chloroalkyl) influence anticancer activity. For example, chloro groups enhance cytotoxicity in cancer cell lines .

2-(N-Allylacetamido)-N-(4-Chlorobenzyl)-2-(4-Methoxyphenyl)acetamide

  • Key Differences : Incorporates an allyl group and chlorobenzyl moiety instead of benzofuran.
  • Melting point (124.9–125.4°C) and NMR data (e.g., δ 7.2–7.4 ppm for aromatic protons) provide benchmarks for comparing physicochemical properties .

Functional and Application-Based Comparisons

2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(Thiophen-2-ylmethyl)acetamide

  • Key Similarities: Shares the 4-methylphenoxy acetamide group.

N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)acetamide

  • Key Differences : Naphthalene replaces benzofuran, and fluorine is introduced.
  • Impact : The naphthalene group enhances hydrophobicity, while fluorine improves metabolic stability. Crystal structure data (dihedral angle = 60.5° between aromatic rings) suggest conformational differences compared to the planar benzofuran system .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Activity Reference
Target Compound C24H18ClNO5* ~486 3-Chloro-4-methoxybenzoyl, 4-methylphenoxy Anticancer (inferred)
BH31613 C24H17BrClNO5 514.75 4-Bromophenoxy Drug discovery
N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(substituted)acetamides Varies 400–550 Chlorobenzoyl, alkyl/aryl acetamide Anticancer
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide C17H17N3O2S 327.40 Thiophen-2-ylmethyl, pyrazole Food flavoring (cooling)
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide C21H23ClN2O3 386.87 Allyl, chlorobenzyl Synthetic intermediate

*Note: Molecular formula of the target compound is inferred from structural analogs in .

Biological Activity

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core , which is known for its diverse biological activities. The presence of multiple functional groups, including chloro, methoxy, and acetamide moieties, contributes to its unique chemical properties. The molecular formula is C20H18ClN2O3C_{20}H_{18}ClN_{2}O_{3}.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets:

  • Anticancer Activity : The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that benzofuran derivatives can induce apoptosis in leukemia cells (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively . The presence of halogen substituents significantly influences the potency of these compounds.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, although detailed studies are still required to elucidate the specific mechanisms involved.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific structural features in determining the biological activity of benzofuran derivatives:

Compound Structural Features Biological Activity
This compoundBenzofuran core, chloro and methoxy groupsAnticancer and antimicrobial potential
Bromomethyl-substituted benzofuranBromine at 3-positionSignificant cytotoxicity against cancer cells
N-phenethyl carboxamide derivativesEnhanced antiproliferative activityComparable to doxorubicin (IC50 = 1.136 µM)

The data suggests that modifications to the benzofuran structure can lead to enhanced anticancer properties, emphasizing the role of halogen positioning and functional group variations.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : A study examined the effects of various benzofuran derivatives on cancer cell lines. The findings indicated that certain substitutions could lead to selective inhibition of cancer cell proliferation while sparing normal cells .
  • Inhibition of Enzymatic Pathways : Another investigation focused on the compound's ability to inhibit specific kinase pathways associated with cancer progression. The results showed significant inhibition of the AKT signaling pathway in lung adenocarcinoma models, suggesting a potential therapeutic application in targeted cancer therapies .
  • Antimicrobial Activity : Although less explored, initial tests have indicated that this compound may exhibit antimicrobial properties against certain bacterial strains, warranting further investigation into its potential as an antibiotic agent.

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